![molecular formula C16H26O B14455474 (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde CAS No. 74833-56-0](/img/structure/B14455474.png)
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
The synthesis of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule followed by functional group transformations to introduce the aldehyde group. Industrial production methods may utilize catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde can be compared with similar compounds such as:
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: Differing by the presence of a ketone group instead of an aldehyde.
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: Differing by the presence of a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity and applications.
Properties
CAS No. |
74833-56-0 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-(6,10,10-trimethyl-2-bicyclo[7.2.0]undec-5-enyl)acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-5-4-6-13(9-10-17)14-11-16(2,3)15(14)8-7-12/h5,10,13-15H,4,6-9,11H2,1-3H3 |
InChI Key |
FGFOYKDWSTZIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C2CC(C2CC1)(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




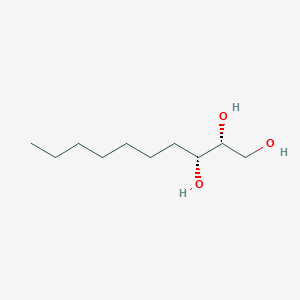

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

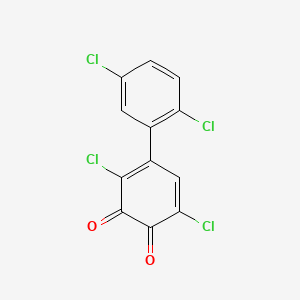
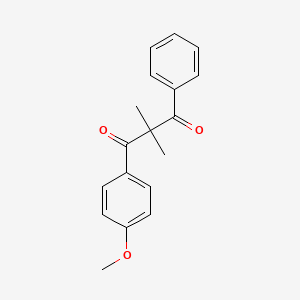

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

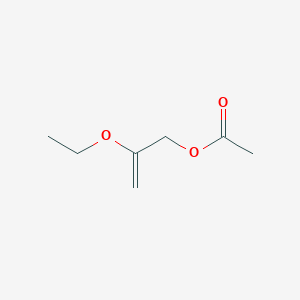
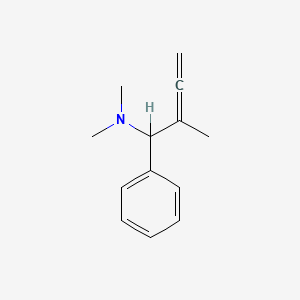
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
